1-tert-butyl 3-methyl 2-methyl-1H-pyrrole-1,3-dicarboxylate
Overview
Description
1-tert-Butyl 3-methyl 2-methyl-1H-pyrrole-1,3-dicarboxylate (TBMPD) is an organic compound belonging to the family of pyrroles. It is a colorless solid at room temperature and is soluble in many organic solvents. TBMPD has been widely studied due to its interesting chemical properties and potential applications in various scientific fields.
Scientific Research Applications
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Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
- Method : The total synthesis of preparaherquamide, (+)-VM-55599 and premalbrancheamide were started from enone 211 (prepared in gram-scale amounts from 1-tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate in nine steps with a 37% overall yield) .
- Results : The synthesis resulted in the production of indole derivatives, which are important types of molecules and natural products and play a main role in cell biology .
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Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- Field : Organic Chemistry
- Application : BTTES, a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that accelerates reaction rates and suppresses cell cytotoxicity .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The use of BTTES in CuAAC reactions accelerates reaction rates and suppresses cell cytotoxicity .
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Design of Anti-Cancer Agents
- Field : Medicinal Chemistry
- Application : This compound is used in the design and synthesis of novel anti-cancer agents .
- Method : A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group .
- Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .
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Synthesis of 1,2,4-Triazoles
- Field : Organic Chemistry
- Application : Compounds derived from 1,2,4-triazoles have a wide spectrum of activities, including antimicrobial, antibacterial properties, human antifungal agents, anticancer agents, antiviral, antitumor activity, inhibitors of cytochrome P450 14α-demethylase (CYP51) and in agricultural science as potent fungicides, herbicides and insecticides .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The use of 1,2,4-triazoles in various applications has shown promising results .
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Design of Antimicrobial Agents
- Field : Medicinal Chemistry
- Application : Compounds derived from 1,2,4-triazoles have a wide spectrum of activities, including antimicrobial and antibacterial properties .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The use of 1,2,4-triazoles in various applications has shown promising results .
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Synthesis of Heterocyclic Compounds
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of various heterocyclic compounds .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The synthesis resulted in the production of various heterocyclic compounds .
properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 2-methylpyrrole-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-8-9(10(14)16-5)6-7-13(8)11(15)17-12(2,3)4/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDXRAPBAYJABL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1C(=O)OC(C)(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl 3-methyl 2-methyl-1H-pyrrole-1,3-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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